molecular formula C13H14Cl2N4S B5888485 N-(2,4-dichlorophenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea

N-(2,4-dichlorophenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea

Cat. No. B5888485
M. Wt: 329.2 g/mol
InChI Key: RGUYQNWIYBKUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea, commonly known as DPTU, is a thiourea derivative that has gained significant attention in recent years due to its potential applications in scientific research. DPTU is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C12H12Cl2N4S.

Mechanism of Action

The mechanism of action of DPTU is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in inflammation and cancer cell growth. DPTU has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been reported to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects:
DPTU has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DPTU has also been reported to have anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo. In addition, DPTU has been shown to have antioxidant activity, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using DPTU in laboratory experiments is its relatively simple synthesis, which makes it readily available for research purposes. DPTU has also been found to be relatively stable and has low toxicity, making it a safer alternative to other compounds that may have adverse effects on cells or animals. One limitation of using DPTU is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on DPTU. One area of interest is the development of DPTU analogs that may have improved efficacy or selectivity for certain targets. Another potential direction is the investigation of DPTU in combination with other compounds for synergistic effects. Further studies are also needed to fully elucidate the mechanism of action of DPTU and its potential applications in various disease states.

Synthesis Methods

The synthesis of DPTU involves the reaction of 2,4-dichloroaniline with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonium thiocyanate to yield DPTU. The synthesis of DPTU is a straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

DPTU has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DPTU has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4S/c1-7-12(8(2)19(3)18-7)17-13(20)16-11-5-4-9(14)6-10(11)15/h4-6H,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUYQNWIYBKUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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